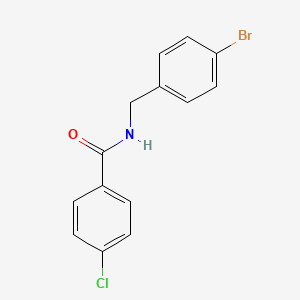

N-(4-Bromobenzyl)-4-chlorobenzamide

Description

Properties

Molecular Formula |

C14H11BrClNO |

|---|---|

Molecular Weight |

324.6 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-chlorobenzamide |

InChI |

InChI=1S/C14H11BrClNO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) |

InChI Key |

QAKLFFYRYQHLEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Applications

Mechanism of Action

NBBA has been investigated for its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2) in human gingival fibroblasts. In a study, NBBA was shown to significantly reduce LPS-induced IL-6 production by approximately 65% at optimal concentrations (10 µg/ml) compared to control groups . This suggests that NBBA may be effective in managing inflammatory conditions.

Case Study: Cytokine Inhibition

In a controlled experiment, human gingival fibroblasts were treated with NBBA prior to LPS exposure. The results indicated that pretreatment with NBBA could inhibit IL-6 production in a dose-dependent manner, highlighting its potential as an anti-inflammatory agent .

CCK2 Modulation

NBBA and its derivatives have been explored as modulators for CCK2 receptors, which are involved in several gastrointestinal disorders and cancers. Research indicates that these compounds can be utilized for therapeutic interventions in conditions such as pancreatic adenocarcinoma and gastro-esophageal reflux disease .

Administration Routes

The compounds can be administered through various routes including oral and parenteral methods, with dosage levels ranging from 0.01 mg/kg to 15 mg/kg depending on the severity of the condition being treated . This versatility enhances their applicability in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Substitution Effects

N-Benzyl-4-chlorobenzamide ()

- Structure : Lacks bromine on the benzyl group (replaced by hydrogen).

- Properties : Molecular weight = 245.7 g/mol (vs. ~324.6 g/mol for the brominated analogue).

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Structure : Nitro group at the benzamide para position instead of chlorine.

- Crystallography: Monoclinic crystal system (space group P21/c), with unit cell parameters a = 4.58 Å, b = 12.93 Å, c = 20.56 Å .

Heterocyclic vs. Benzyl Modifications

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide ()

- Structure : Thiazole ring replaces the benzyl group.

- Biological Activity : Exhibits potent anti-inflammatory effects (carrageenan-induced edema model) .

- Implications : Heterocycles like thiazoles can enhance bioactivity through hydrogen bonding or π-π stacking with biological targets.

N-(4-Bromobenzyl)-N-(triazolylmethyl)benzenamine ()

Crystallographic Comparisons

N-(4-Bromophenyl)-4-nitrobenzamide (–8)

- Crystal System: Monoclinic (P21/c), with unit cell volume = 1210.24 ų.

- Packing : Bromine and nitro groups participate in halogen bonding and van der Waals interactions, stabilizing the lattice .

- Contrast : Chloro substituents (smaller size vs. bromine) may reduce steric hindrance, favoring denser molecular packing.

Data Tables

Table 1: Physicochemical Properties of Analogues

Key Findings and Implications

- Halogen Effects : Bromine enhances lipophilicity and steric bulk, which may improve pharmacokinetics but complicate crystallization.

- Crystallography : Substitutents like nitro or bromine significantly influence crystal packing, relevant for material science and polymorphism studies .

Preparation Methods

Direct Acylation of 4-Bromobenzylamine with 4-Chlorobenzoyl Chloride

-

$$

\text{4-Bromobenzylamine} + \text{4-Chlorobenzoyl chloride} \xrightarrow[\text{Base}]{\text{DCM, 0°C to RT}} \text{N-(4-Bromobenzyl)-4-chlorobenzamide} + \text{HCl}

$$ -

- The reaction is typically carried out in an inert organic solvent such as dichloromethane (DCM) or chloroform.

- A base, commonly triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion.

- The reaction temperature is maintained at low temperatures (0°C) initially to control the reaction rate and minimize side reactions, then allowed to warm to room temperature for completion.

- After reaction completion, the mixture is subjected to workup involving solvent evaporation under reduced pressure and purification, often by flash column chromatography.

-

- Reported yields for similar benzamide derivatives prepared by this method are typically high, often exceeding 85-90%.

- Purity is confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Alternative Approaches and Modifications

-

- Instead of using acyl chlorides, the corresponding 4-chlorobenzoic acid can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of 4-bromobenzylamine.

- This method avoids the direct handling of corrosive acyl chlorides and can be performed under milder conditions.

-

- Polar aprotic solvents like DMF or THF may be used in some protocols to enhance solubility of reactants and improve reaction kinetics.

-

- For industrial scale-up, continuous flow reactors have been employed to improve reaction control, heat dissipation, and scalability.

- Automated flow systems enable precise control over reaction time, temperature, and stoichiometry, leading to consistent high yields and product quality.

Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Typical Conditions | Observations/Results |

|---|---|---|

| Reactants | 4-Bromobenzylamine, 4-Chlorobenzoyl chloride | Stoichiometric ratios (1:1.1) |

| Solvent | Dichloromethane (DCM) or chloroform | Good solubility, inert environment |

| Base | Triethylamine or pyridine | Neutralizes HCl, drives reaction |

| Temperature | 0°C initially, then room temperature | Controls reaction rate, minimizes side products |

| Reaction time | 1–4 hours | Complete conversion monitored by TLC |

| Workup | Evaporation under reduced pressure, flash chromatography | Purification yields white solid product |

| Yield | 85–92% | High yield typical for this reaction |

| Characterization | NMR, HRMS, melting point | Confirms structure and purity |

Analytical and Research Findings

- NMR Spectroscopy:

- Proton NMR typically shows aromatic multiplets corresponding to the bromobenzyl and chlorobenzamide aromatic protons.

- The amide NH appears as a singlet or broad peak, confirming amide formation.

- Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the formula C14H11BrClNO.

- Melting Point:

- The compound generally exhibits a sharp melting point, indicative of purity and crystalline nature.

Summary of Research and Literature Insights

- The acylation method using 4-chlorobenzoyl chloride and 4-bromobenzylamine remains the most straightforward and widely reported preparation route for this compound.

- Modifications such as coupling agent-mediated amidation and continuous flow synthesis provide alternatives for better scalability and safety.

- Purification by flash chromatography is standard to isolate the product in high purity.

- Reaction parameters such as temperature, solvent, and base choice critically influence yield and purity.

- The compound’s preparation is well-documented in the literature for related benzamide derivatives, emphasizing reproducibility and efficiency.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-Bromobenzyl)-4-chlorobenzamide via amide bond formation?

The synthesis typically involves a nucleophilic acyl substitution reaction between 4-bromobenzylamine and 4-chlorobenzoyl chloride. Key conditions include:

- Solvent : Dichloromethane (DCM) or acetonitrile under inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Base : Triethylamine (TEA) to neutralize HCl byproducts, enhancing reaction efficiency.

- Temperature : Room temperature or controlled low temperatures (0–5°C) to minimize decomposition. Yield optimization requires stoichiometric balancing and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 324.96).

- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm) and halogen-related vibrations (C-Br ~600 cm) .

Q. How do the halogen substituents (Br, Cl) influence the compound’s reactivity and physical properties?

- Electron-Withdrawing Effects : Bromine and chlorine increase electrophilicity at the benzyl and benzamide positions, enhancing susceptibility to nucleophilic attack.

- Lipophilicity : Halogens improve membrane permeability, critical for biological activity studies.

- Crystallinity : Halogen interactions (e.g., Br···Cl) can stabilize crystal packing, aiding X-ray diffraction analysis .

Advanced Research Questions

Q. What challenges arise when refining the crystal structure of this compound using SHELX software?

- Disordered Halogens : Bromine and chlorine atoms may exhibit positional disorder, requiring constrained refinement (ISOR/DFIX commands).

- Twinned Data : High-symmetry space groups (e.g., P2/c) may require twin-law analysis (TWIN/BASF parameters).

- Validation : Use R and GooF metrics to resolve discrepancies between observed and calculated diffraction patterns .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

- Multi-Technique Cross-Validation : Combine H-C HSQC/HMBC NMR to assign connectivity and HRMS for molecular formula confirmation.

- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) can identify misassignments.

- Impurity Analysis : LC-MS or TLC-MS detects byproducts that may skew spectral interpretations .

Q. What strategies optimize regioselectivity in derivatizing this compound for SAR studies?

- Protecting Groups : Temporarily block the amide NH with Boc or Fmoc to direct functionalization to halogens.

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki for Br substitution) under microwave irradiation improves selectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic Studies : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).

- Docking Simulations : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

- Oxidative Stability : Susceptible to degradation via benzylic C-Br bond cleavage under strong oxidants (e.g., KMnO), forming 4-chlorobenzoic acid.

- Reductive Stability : Catalytic hydrogenation (H, Pd/C) reduces halogens to H, requiring inert conditions to preserve functionality.

- pH-Dependent Hydrolysis : Amide bonds degrade in acidic/basic conditions (e.g., HCl/NaOH), monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.